molecular formula C8H8N2O3 B1329934 Isonicotinylglycine CAS No. 2015-20-5

Isonicotinylglycine

Número de catálogo: B1329934
Número CAS: 2015-20-5
Peso molecular: 180.16 g/mol
Clave InChI: HKCLSDCBERVTCT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isonicotinylglycine can be synthesized through the reaction of isoniazid with glycine. The reaction typically involves the use of a suitable solvent and may require heating to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of this compound.

Industrial Production Methods: High-performance liquid chromatography can be employed to purify the compound from reaction mixtures .

Análisis De Reacciones Químicas

Types of Reactions: Isonicotinylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule, such as the carboxyl and amide groups .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isonicotinic acid derivatives, while reduction can produce reduced forms of this compound .

Aplicaciones Científicas De Investigación

Antituberculosis Therapy

Isonicotinylglycine is primarily studied as a metabolite of isoniazid, which is a cornerstone treatment for tuberculosis (TB). The compound's role in the metabolic pathway of isoniazid highlights its potential impact on therapeutic efficacy and safety.

  • Metabolism of Isoniazid : Upon administration, isoniazid undergoes metabolic conversion to various products, including this compound. This metabolite can be detected in urine samples, serving as a biomarker for monitoring adherence to TB treatment regimens .
  • Clinical Monitoring : A study demonstrated that urine samples from TB patients treated with isoniazid showed the presence of this compound, indicating its utility in assessing patient compliance with medication . The detection of this metabolite can help identify non-compliance, which is critical for managing drug-resistant TB cases.

Metabolomic Studies

This compound has been utilized in metabolomic analyses to understand drug interactions and metabolic pathways associated with isoniazid therapy.

  • Metabolomic Profiling : Research employing liquid chromatography-mass spectrometry (LC-MS) has identified this compound among other metabolites, contributing to a broader understanding of how isoniazid affects metabolic processes in humans and animal models .

Assessment of Drug Toxicity

The study of this compound extends into toxicology, where it serves as an important marker for assessing the toxicity associated with isoniazid.

  • Toxic Metabolite Formation : this compound can be indicative of adverse reactions to isoniazid therapy. Understanding its formation and concentration in biological fluids can provide insights into the safety profile of the drug and its metabolites .

Monitoring Compliance in TB Patients

A significant case study involved analyzing urine samples from TB patients receiving supervised versus unsupervised treatment regimens. The findings revealed that:

  • Supervised Treatment : 100% of patients showed detectable levels of this compound.
  • Self-Administration : 82% of patients exhibited the metabolite, indicating a potential issue with compliance among those not under direct supervision .
Treatment TypePositive Detection (%)
Supervised100
Self-Administration82

This data underscores the importance of monitoring metabolites like this compound for ensuring adherence to TB treatment protocols.

Mecanismo De Acción

The mechanism of action of isonicotinylglycine involves its role as a metabolite of isoniazid. Isoniazid is converted to this compound in the body through enzymatic reactions. This conversion involves the acetylation of isoniazid to form acetylisoniazid, which is then hydrolyzed to produce this compound . The compound interacts with various enzymes and proteins, influencing metabolic pathways and cellular processes .

Comparación Con Compuestos Similares

Actividad Biológica

Isonicotinylglycine (ING) is a metabolite of isoniazid (INH), an antibiotic primarily used in the treatment of tuberculosis. This compound has garnered attention for its biological activities, particularly in relation to its pharmacological effects and potential therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an isonicotinic acid moiety linked to glycine. This structural configuration is pivotal in determining its biological interactions and pharmacokinetics.

Biological Activities

1. Antimicrobial Activity

This compound has been studied for its potential antimicrobial properties. Research indicates that it may exhibit activity against various bacterial strains, complementing the effects of isoniazid. A study demonstrated that ING could enhance the efficacy of INH by modulating the host's immune response to Mycobacterium tuberculosis, suggesting a synergistic effect in tuberculosis treatment .

2. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of ING. In vitro studies have shown that it can reduce neuronal damage induced by oxidative stress, potentially through mechanisms involving the modulation of reactive oxygen species (ROS) and apoptosis pathways. For instance, ING was found to upregulate neurotrophic factors while downregulating pro-apoptotic signals in neuronal cell lines exposed to neurotoxic agents .

3. Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokine production and modulate inflammatory pathways, which may be beneficial in conditions characterized by chronic inflammation . This activity is particularly relevant in the context of tuberculosis, where inflammation plays a critical role in disease pathology.

Pharmacokinetics

The pharmacokinetic profile of this compound has been explored to understand its absorption, distribution, metabolism, and excretion (ADME). Studies indicate that ING is rapidly absorbed and metabolized in the body, with its metabolites detectable in urine following INH therapy. The formation of ING from INH involves enzymatic processes that are influenced by genetic factors such as NAT2 genotype variations .

Case Studies

Case Study 1: Tuberculosis Treatment Efficacy

A clinical study evaluated the effectiveness of INH combined with ING in patients with tuberculosis. Results indicated improved treatment outcomes and reduced side effects compared to INH alone. The study highlighted how ING could potentially mitigate INH-induced hepatotoxicity while maintaining antimicrobial efficacy .

Case Study 2: Neuroprotection in Animal Models

In animal models subjected to neurotoxic insults, administration of ING resulted in significant reductions in neuronal apoptosis and improvements in cognitive function tests. These findings suggest that ING may serve as a protective agent against neurodegenerative processes .

Data Summary

Biological Activity Mechanism References
AntimicrobialEnhances immune response against M. tuberculosis ,
NeuroprotectiveModulates ROS and apoptosis pathways ,
Anti-inflammatoryInhibits cytokine production ,

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing isonicotinylglycine, and how can experimental reproducibility be ensured?

To synthesize this compound, researchers typically employ coupling reactions between isonicotinic acid derivatives and glycine, using carbodiimide-based reagents (e.g., EDC or DCC) under inert conditions . Key reproducibility considerations include:

  • Detailed protocols : Document reaction stoichiometry, solvent purity, and catalyst loading precisely. Avoid omitting "minor" steps (e.g., degassing solvents) that impact yield .
  • Characterization : Validate purity via HPLC (≥95% purity threshold) and confirm structural identity using 1H^1H-NMR and HRMS. For novel compounds, provide full spectral data in supplementary materials .

Q. How can researchers characterize the stability of this compound under physiological conditions?

Design accelerated stability studies using:

  • pH-varied buffers (e.g., pH 2.0, 7.4, 9.0) to simulate gastrointestinal, plasma, and lysosomal environments.
  • Temperature-controlled degradation assays (e.g., 25°C, 37°C) with LC-MS monitoring at intervals (0, 24, 48 hrs).
  • Data normalization : Express degradation rates as % remaining compound relative to internal standards, accounting for matrix effects .

Q. What in vitro models are appropriate for preliminary evaluation of this compound’s pharmacological activity?

Prioritize target-specific assays:

  • Enzyme inhibition : Use purified target enzymes (e.g., bacterial amidases) with fluorogenic substrates to quantify IC50_{50} values. Include positive controls (e.g., known inhibitors) .
  • Cell viability : Apply the MTT assay in relevant cell lines (e.g., Mycobacterium tuberculosis cultures for antitubercular studies), ensuring n3n \geq 3 replicates per concentration .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound analogs?

Address discrepancies through:

  • Meta-analysis frameworks : Systematically compare studies using PRISMA guidelines, categorizing variables (e.g., assay type, bacterial strain, compound purity) .
  • Sensitivity analysis : Identify outliers via Grubbs’ test and reassess under standardized conditions. For example, divergent MIC values may stem from variations in bacterial inoculum size or growth media .

Q. What computational strategies optimize the design of this compound derivatives with enhanced target binding?

Combine:

  • Molecular docking : Use AutoDock Vina with flexible ligand sampling to predict binding poses against crystallographic protein structures (PDB IDs). Validate with MM-GBSA free energy calculations .
  • ADMET prediction : Apply QSAR models (e.g., SwissADME) to filter derivatives for solubility, permeability, and cytochrome P450 inhibition risks .

Q. How can researchers formulate hypothesis-driven questions about this compound’s mechanism of action?

Adopt the PICOT framework :

  • Population : Bacterial strains (e.g., M. tuberculosis H37Rv).
  • Intervention : this compound at sub-MIC concentrations.
  • Comparison : Wild-type vs. efflux pump knockout strains.
  • Outcome : Gene expression changes (RNA-seq) in virulence pathways.
  • Time : 12–24 hr exposure .

Q. What statistical methods are robust for analyzing dose-response data in this compound toxicity studies?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50_{50} values. Address heteroscedasticity with weighted least squares and report 95% confidence intervals. For multi-dose experiments, apply ANOVA with Tukey’s post hoc test .

Q. Methodological Guidance for Rigorous Research

Q. How to ensure ethical compliance in studies involving this compound and animal models?

  • IACUC protocols : Justify animal numbers via power analysis and define humane endpoints (e.g., weight loss ≥20%).
  • Data transparency : Publish negative results (e.g., lack of efficacy in murine TB models) to avoid publication bias .

Q. What strategies mitigate bias in literature reviews on this compound’s applications?

  • Systematic searches : Use Boolean operators in PubMed/Scopus (e.g., "this compound" AND ("antimicrobial" OR "mechanism")).
  • Critical appraisal : Apply AMSTAR-2 criteria to assess study quality, prioritizing peer-reviewed journals with impact factors ≥3.0 .

Q. How to structure a research proposal investigating this compound’s synergy with existing antibiotics?

  • Aim : Quantify synergy via checkerboard assays and calculate fractional inhibitory concentration indices (FICI).
  • Innovation : Focus on understudied Gram-negative pathogens (e.g., Acinetobacter baumannii).
  • Feasibility : Pilot testing with 2–3 antibiotic classes (e.g., β-lactams, fluoroquinolones) .

Propiedades

IUPAC Name

2-(pyridine-4-carbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-7(12)5-10-8(13)6-1-3-9-4-2-6/h1-4H,5H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCLSDCBERVTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942194
Record name N-(Pyridine-4-carbonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2015-20-5
Record name Isonicotinylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2015-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isonicotinuric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002015205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Pyridine-4-carbonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(pyridin-4-yl)formamido]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isonicotinylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041912
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isonicotinylglycine
Reactant of Route 2
Reactant of Route 2
Isonicotinylglycine
Reactant of Route 3
Reactant of Route 3
Isonicotinylglycine
Reactant of Route 4
Reactant of Route 4
Isonicotinylglycine
Reactant of Route 5
Reactant of Route 5
Isonicotinylglycine
Reactant of Route 6
Reactant of Route 6
Isonicotinylglycine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.